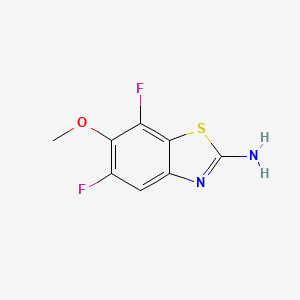

5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

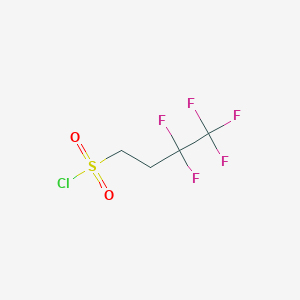

5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 1629896-96-3 . It has a molecular weight of 216.21 and its IUPAC name is 5,7-difluoro-6-methoxybenzo[d]thiazol-2-amine .

Molecular Structure Analysis

The molecular structure of 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine was theoretically optimized using the M06/6-311G+(d,p) function of density function theory . The global reactivity parameters indicated a high hardness (η) value of 1.34 eV and a lower softness (σ) value of 0.37 eV .Physical And Chemical Properties Analysis

5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Heterocyclic Amine Applications

5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine is a heterocyclic amine used in the synthesis of heterocyclic azo dyes. These dyes are notable for coloring cellulose acetate in various hues, ranging from red to greenish-blue. The color properties of these dyes are influenced by the nature of the heterocyclic ring and the substituents in both the diazo and coupling components (Georgiadou & Tsatsaroni, 2002).

Synthesis of Fluorinated Heterocyclic Scaffolds

This compound also plays a role in the synthesis of fluorinated heterocyclic scaffolds. It has been utilized in a synthetic route involving Michael addition and Mannich reactions, leading to the creation of novel functionalized carboxymides. This process is significant for the development of compound libraries in chemical research (Revanna et al., 2013).

Electrophilic Properties in Chemical Reactions

In chemical synthesis, the electrophilic properties of derivatives of benzothiazole, including 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine, are exploited. These derivatives are transformed in alkaline media to anti-diazotates, which can be further processed into primary nitrosoamines, a crucial step in various chemical synthesis processes (Shaburov, Vasil’eva, & El'tsov, 1974).

Applications in Organic Chemistry

In organic chemistry, this compound has been used in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, highlighting its versatility. The synthesis involves reactions with aldehydes and cyclic ketones, demonstrating the compound's utility in creating diverse organic molecules (Ghosh et al., 2009).

Electrochemical Studies of Azo Dyes

The compound is also integral to the synthesis and electrochemical study of heterocyclic azo dyes. These dyes have been synthesized with high yield and their structural confirmation has been achieved through various spectroscopic techniques. Their electrochemical properties are studied using cyclic voltammetry, providing valuable insights into their potential applications (Harisha et al., 2017).

Fluorescent Probes Sensing pH and Metal Cations

Derivatives of benzothiazole, including 5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine, have been applied to fluorescent probes that are sensitive to pH changes and metal cations. This application is significant in the field of chemical sensing and diagnostics (Tanaka et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

5,7-difluoro-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2OS/c1-13-6-3(9)2-4-7(5(6)10)14-8(11)12-4/h2H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQPURUKJIJILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1F)SC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoro-6-methoxy-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid](/img/structure/B2444407.png)

![Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate](/img/structure/B2444408.png)

![6-(2-chloro-6-fluorobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2444410.png)

![(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444413.png)

![7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate](/img/structure/B2444416.png)

![1-Adamantyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2444427.png)